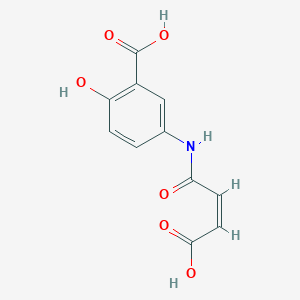

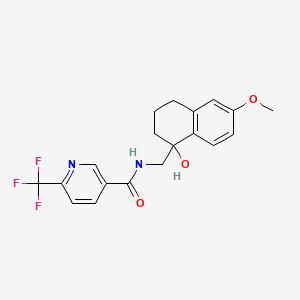

![molecular formula C20H23N5 B2366923 3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-02-0](/img/structure/B2366923.png)

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

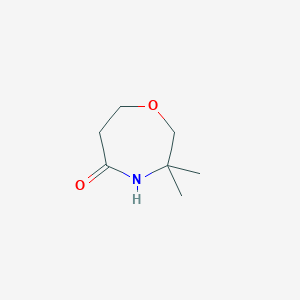

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a useful research compound. Its molecular formula is C20H23N5 and its molecular weight is 333.439. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Compounds similar to the one have been utilized in the synthesis of various heterocyclic structures. For example, benzimidazole derivatives have been reacted with acetylenic esters to produce pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. These reactions are typically facilitated by the activated methylene group in the benzimidazole moiety, which undergoes nucleophilic addition to the acetylenic ester, followed by cyclization to form the heterocyclic ring system (Acheson & Verlander, 1972).

Fluorescent Properties

Some benzimidazole derivatives, including those structurally related to the compound , have been studied for their fluorescent properties. This includes the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and the investigation of their potential as fluorescent materials, which could be applied in areas like optical sensors, fluorescent markers, and more (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Research into benzimidazole and pyrido[1,2-a]benzimidazole derivatives has also included evaluations of their antimicrobial activity. Some compounds in this class have shown promising in vitro antimicrobial effects, suggesting potential applications in developing new antibacterial and antifungal agents (Badawey & Gohar, 1992).

Structural Diversity and Medicinal Chemistry

The ability to generate structurally diverse libraries from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the potential of using such compounds in medicinal chemistry. Through various alkylation and ring closure reactions, a wide array of heterocyclic compounds can be synthesized, which are crucial for drug discovery and development processes (Roman, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to induce a variety of effects, including changes in gene expression, alterations in cell morphology, and modulation of cellular functions .

Analyse Biochimique

Biochemical Properties

The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with biopolymers in living systems .

Cellular Effects

Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Propriétés

IUPAC Name |

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-14-15-9-12-24(11-6-10-23(2)3)20(15)25-18-8-5-4-7-17(18)22-19(25)16(14)13-21/h4-5,7-8H,6,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADBDSGDOVCGPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCCN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

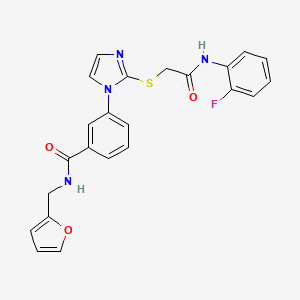

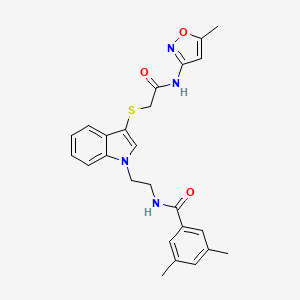

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)

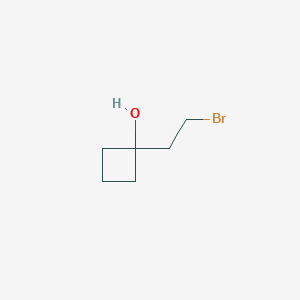

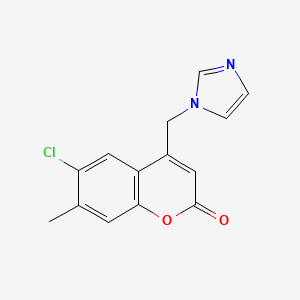

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

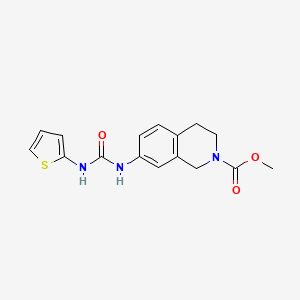

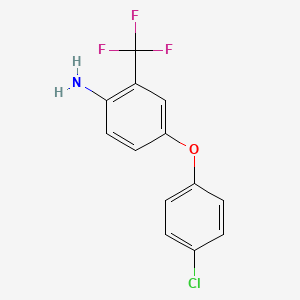

![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)

![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)